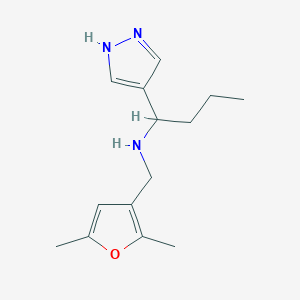

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine

Description

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(1H-pyrazol-4-yl)butan-1-amine |

InChI |

InChI=1S/C14H21N3O/c1-4-5-14(13-8-16-17-9-13)15-7-12-6-10(2)18-11(12)3/h6,8-9,14-15H,4-5,7H2,1-3H3,(H,16,17) |

InChI Key |

MULODGOWKKJJMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CNN=C1)NCC2=C(OC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(1H-Pyrazol-4-yl)butan-1-amine

Pyrazole-4-carbaldehyde undergoes a Henry reaction with nitroethane to form β-nitroalkene, which is reduced to the primary amine using lithium aluminum hydride (LiAlH4).

Catalytic Coupling Methods

Transition-metal-catalyzed coupling reactions offer a modern alternative. A plausible route employs a copper(I)-catalyzed Ullmann-type coupling between a pyrazole-containing aryl halide and a furanylalkylamine. For example:

-

Reactants : 4-Bromo-1H-pyrazole and N-((2,5-dimethylfuran-3-yl)methyl)butan-1-amine.

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

-

Conditions : K3PO4 base in dimethyl sulfoxide (DMSO) at 100°C for 24 hours.

Advantages :

-

High functional group tolerance.

-

Enables late-stage diversification of both heterocyclic units.

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability |

|---|---|---|---|

| Reductive Amination | 50–70% | >90% | Moderate |

| Nucleophilic Substitution | 60–75% | 85–90% | High |

| Multi-Step Synthesis | 40–55% | >95% | Low |

| Catalytic Coupling | 65–80% | 88–93% | Moderate |

Key Observations :

-

Nucleophilic substitution offers the best balance of yield and scalability for industrial applications.

-

Multi-step synthesis, while lower yielding, provides superior purity for pharmaceutical use.

Challenges and Optimization Strategies

-

Instability of Furan Derivatives : The 2,5-dimethylfuran group is prone to oxidation. Reactions must be conducted under inert atmospheres (N2 or Ar) with antioxidants like BHT added.

-

Regioselectivity in Pyrazole Functionalization : Protecting group strategies (e.g., SEM groups) may be required to direct alkylation to the N1 position of the pyrazole.

-

Purification Difficulties : The compound’s lipophilic nature (LogP ≈ 2.4) necessitates reverse-phase chromatography for final purification.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

Substitution: Both the furan and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.

Scientific Research Applications

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme mechanisms.

Industry: It can be utilized in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine with related compounds based on structural motifs and biological activity.

Pyrazole-Containing Derivatives

Pyrazole derivatives are widely studied for their antimicrobial and anti-inflammatory properties. For example, 1,3,4-thiadiazole derivatives synthesized from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one () exhibit notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, with MIC values <10 µg/mL, attributed to the electron-withdrawing nitro group enhancing membrane penetration .

Comparison:

- Structural Similarity: Both classes feature a pyrazol-4-yl group, critical for hydrogen bonding.

- Functional Differences: The thiadiazole derivatives include sulfur-containing heterocycles, which may improve metabolic stability compared to the furan-amine backbone of the target compound.

Furan-Containing Analogues

Furan derivatives are known for their role in drug design due to their bioavailability and synthetic versatility. For instance, 2,5-dimethylfuran derivatives are explored as biofuel precursors but lack direct pharmacological data in the evidence.

Comparison:

- Synthetic Challenges: Substitution at the 3-position of furan (as in the target compound) is less common than 2- or 5-positions, possibly complicating regioselective synthesis.

Research Implications and Gaps

- Structural Characterization: The target compound’s crystal structure could be resolved using SHELXL (), a widely used tool for small-molecule refinement. This would enable precise bond-length/angle analysis and polymorph identification.

- Activity Profiling: Testing against microbial strains (as in ) is recommended to validate hypothesized antimicrobial activity.

- Synthetic Optimization: Incorporating electron-withdrawing groups (e.g., nitro) on the pyrazole ring may enhance bioactivity, as observed in thiadiazole derivatives .

Biological Activity

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is a novel compound characterized by a unique structural configuration that combines a butan-1-amine backbone with a pyrazole group and a 2,5-dimethylfuran moiety. This structural diversity suggests potential for significant biological activity, particularly in pharmacological applications.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 247.34 g/mol |

| CAS Number | 1403566-45-9 |

| Structural Features | Contains both furan and pyrazole rings |

The presence of both heterocyclic components (furan and pyrazole) may enhance the compound's pharmacological profile compared to other similar compounds, potentially leading to diverse biological activities such as anti-inflammatory, analgesic, and antitumor effects .

Pharmacological Properties

Preliminary studies indicate that this compound exhibits significant biological activities. The following key areas have been identified for further investigation:

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. This compound's structure suggests it may also possess similar effects.

- Antitumor Activity : Initial assessments indicate potential efficacy against various cancer cell lines, which warrants further exploration through in vitro and in vivo studies.

- Analgesic Properties : Given the pharmacological background of pyrazole derivatives, this compound may exhibit pain-relieving properties.

Case Studies and Research Findings

Research exploring the biological activity of similar compounds has yielded promising results:

- A study on pyrazole derivatives demonstrated significant inhibition of tumor growth in animal models, highlighting the potential for this compound to exhibit comparable effects .

Table of Biological Activities

| Activity Type | Reference Study | Findings |

|---|---|---|

| Anti-inflammatory | Pendergrass et al. (2024) | Significant reduction in inflammatory markers |

| Antitumor | Research on pyrazole derivatives | Inhibition of tumor growth in animal models |

| Analgesic | Studies on related compounds | Potential pain relief observed |

While the specific mechanisms of action for this compound are still under investigation, it is hypothesized that the compound may interact with various biological targets due to its unique structure. The dual presence of furan and pyrazole rings could facilitate interactions with enzymes or receptors involved in inflammatory pathways and tumor progression.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic pathways. These methods allow for high yields and purity while enabling modifications to explore structure–activity relationships.

Synthetic Pathways

- Condensation Reactions : Combining furan derivatives with pyrazole precursors.

- Alkylation Techniques : Utilizing alkyl halides to introduce the butanamine moiety.

These synthetic approaches not only provide the target compound but also pave the way for creating derivatives that may exhibit enhanced or altered biological activities.

Q & A

Q. What are the recommended synthetic routes for N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between furan and pyrazole derivatives. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide as in ) or nucleophilic substitution under basic conditions (e.g., cesium carbonate). Optimization includes:

- Temperature control (e.g., 35°C for 48 hours to ensure completion ).

- Catalyst selection (e.g., transition metals for regioselectivity).

- Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane ).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., δ 8.87 ppm for pyridinyl protons in related compounds ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 215 [M+H]+ in analogous structures ).

- Melting Point Analysis : Validate crystalline purity (e.g., 104–107°C for structurally similar amines ).

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer :

- Stability : Store under inert atmospheres (N/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to strong oxidizing agents, as furan derivatives are prone to ring-opening reactions .

- Reactivity Monitoring : Use thin-layer chromatography (TLC) or in situ IR spectroscopy to detect degradation products during reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological interactions of this compound with specific enzymatic targets?

- Methodological Answer :

- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to enzymes (e.g., kinases or GPCRs).

- Molecular Docking : Integrate computational models (e.g., AutoDock Vina) with experimental data to predict binding modes and guide mutagenesis studies .

- Cellular Pathway Analysis : Perform RNA-seq or proteomics to identify downstream effects of target modulation .

Q. What methodologies are effective in resolving contradictory data regarding the compound's reactivity in different solvent systems?

- Methodological Answer :

- Controlled Solvent Screening : Test reactivity in polar aprotic (e.g., DMSO), polar protic (e.g., MeOH), and nonpolar solvents (e.g., toluene) under identical conditions.

- In Situ Monitoring : Use NMR or Raman spectroscopy to track intermediate formation and solvent effects in real time .

- Theoretical Calculations : Apply density functional theory (DFT) to model solvent interactions and predict solvation energies .

Q. How can computational modeling be integrated with experimental data to predict the compound's behavior in novel chemical environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein surfaces to predict bioavailability or aggregation tendencies.

- QSAR Modeling : Corrogate experimental bioactivity data (e.g., IC) with structural descriptors (e.g., logP, polar surface area) to design derivatives with enhanced properties .

- Machine Learning : Train models on existing reactivity datasets to forecast regioselectivity in untested reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies to identify variables influencing activity .

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., switch from ELISA to Western blot for protein quantification).

- Proteomic Profiling : Use mass spectrometry to confirm target engagement and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.